Home > Products > Screening Compounds P70967 > 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one - 1692264-27-9

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Catalog Number: EVT-2807285
CAS Number: 1692264-27-9
Molecular Formula: C7H9N3O
Molecular Weight: 151.169
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a bicyclic compound that belongs to the class of pyridazine derivatives. It features a fused bicyclic structure that includes both pyridine and pyridazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various methods, including multi-step synthetic pathways that involve cyclization reactions and condensation techniques. Its synthesis has been explored in several studies, highlighting its relevance in pharmacological research.

Classification

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is classified under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is also categorized as a pyridazinone derivative due to the presence of the pyridazinone moiety.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one typically involves several key steps:

  1. Condensation Reactions: Initial steps often include condensation of hydrazine derivatives with carbonyl compounds to form intermediates.
  2. Cyclization: The formation of the bicyclic structure occurs through cyclization reactions that may involve heating or the use of catalysts.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Technical Details

A common synthetic route involves starting from readily available pyridine derivatives and employing a one-pot reaction strategy that combines diazotization and cyclization processes. For example, a study demonstrated the synthesis of related pyridazine derivatives using a Mannich-type three-component condensation followed by intramolecular cyclization with hydrazine .

Molecular Structure Analysis

Data

  • Molecular Formula: C8_{8}H9_{9}N3_{3}O
  • Molecular Weight: Approximately 163.17 g/mol
  • IUPAC Name: 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions.
  2. Oxidation: The compound may undergo oxidation reactions to form various derivatives.
  3. Condensation Reactions: It can participate in further condensation reactions leading to more complex structures.

Technical Details

The reactivity of this compound is influenced by the presence of electron-withdrawing groups on the nitrogen atoms or adjacent carbon atoms. For instance, reactions involving halogenation or acylation have been reported .

Mechanism of Action

Process

The mechanism of action for compounds like 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one often involves interaction with biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It could bind to neurotransmitter receptors influencing signaling pathways related to mood and cognition.

Data

Research has indicated that related compounds exhibit activity against certain cancer cell lines and may serve as potential therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide but less soluble in nonpolar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar heterocycles.
Applications

Scientific Uses

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one has several potential applications in scientific research:

  1. Pharmacology: Investigated for its anticancer properties; studies have shown cytotoxic activity against human breast adenocarcinoma cells (MCF-7) .
  2. Drug Development: As a scaffold for designing new drugs targeting various biological pathways.
  3. Biochemical Research: Used as a tool compound in studies exploring enzyme mechanisms and receptor interactions.
Introduction to the Pharmacological Significance of Pyridazinone Scaffolds

Role of Bicyclic Pyridazinones in Modern Medicinal Chemistry

Bicyclic pyridazinone derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacophoric properties and capacity for multi-target engagement. The pyridazinone core (a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group) exhibits intrinsic hydrogen-bonding capabilities and dipole moments that facilitate specific interactions with biological targets. This enables precise modulation of diverse enzymatic and receptor systems [1] [7]. The scaffold’s synthetic tractability allows strategic functionalization at positions N-2, C-4, C-5, and C-6, enabling fine-tuning of electronic properties, lipophilicity, and steric conformation to optimize target affinity and selectivity [1] [8].

Pharmacologically, bicyclic pyridazinones demonstrate remarkable therapeutic polyvalence. They serve as potent inhibitors of phosphodiesterases (PDEs), particularly PDE10A, which is significant for central nervous system disorders. For example, TAK-063 (a pyridazinone derivative) exhibits sub-nanomolar inhibitory activity (IC₅₀ = 0.30 nM) against PDE10A with >15,000-fold selectivity over other PDE isoforms [3]. This specificity arises through bidentate hydrogen bonding between the pyridazinone carbonyl and Gln716, water-mediated interactions with Tyr514, and π-stacking with Phe686/Phe719 within the catalytic domain [3]. Beyond PDE inhibition, these scaffolds show:

  • Kinase Modulation: Pyridazinone derivatives act as inhibitors of c-Met, PARP-1, and PFKFB3 kinases, relevant in oncology. Modifications at C-6 position enhance potency against tumor proliferation pathways [5] [7].
  • Neurotransmitter Receptor Targeting: Structural hybrids (e.g., arylpiperazinylalkylpyridazinones) display nanomolar affinity for serotonin (5-HT₁ₐ/₂c) and dopamine receptors, enabling development of analgesics and antidepressants [5] [8].
  • Anti-inflammatory Action: Derivatives like 5-hydroxy-2-aryl-3-oxo-2,3-dihydropyridazine-6-carboxylic acids inhibit COX-2/15-LOX enzymes and TNF-α secretion, showing dual anti-inflammatory/antioxidant effects [1] [6].

Table 1: Therapeutic Applications of Bicyclic Pyridazinone Derivatives

Therapeutic AreaMolecular TargetExemplary CompoundKey ActivityReference
CNS DisordersPDE10ATAK-063IC₅₀ = 0.30 nM; >15,000-fold selectivity [3]
Oncologyc-Met KinaseCompound 16c (SK-BR-3)IC₅₀ = 0.21 μM (breast cancer) [2]
InflammationCOX-2/15-LOXCompound 51bDual inhibition; TNF-α suppression [3]
CardiovascularPDE-IIIZardaverineInotropic/vasodilatory effects [5]
AntimicrobialReverse TranscriptaseCompound 217HIV-1 RT inhibition (patented) [1]

The scaffold’s adaptability extends to tricyclic systems (e.g., pyrano[3,2-c]pyridazinones), where ring fusion constrains conformational flexibility, enhancing target specificity. For instance, angular annulation improves penetration of the blood-brain barrier for CNS targets, while linear fusion optimizes electrostatic complementarity with kinase ATP pockets [4] [8].

Historical Evolution of Tetrahydro-Pyrido-Pyridazinone Derivatives in Drug Discovery

The investigation of tetrahydro-pyrido-pyridazinones originated in the late 20th century with cardiovascular research. Early monocyclic pyridazinones like 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone demonstrated vasodilatory and inotropic effects but suffered from limited bioavailability and metabolic instability [5] [7]. This prompted strategic ring fusion to create tetrahydropyrido-pyridazinones, enhancing rigidity and pharmacokinetic profiles.

Key evolutionary milestones include:

  • 1980s–1990s – Cardiovascular Focus: Researchers at Bristol-Myers Squibb developed 4a-methyl-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-ones as PDE-III inhibitors. These compounds showed cardiotonic activity via cAMP elevation but exhibited short half-lives in vivo [4] [7]. Structural optimization replaced the indane system with dihydropyridines, yielding 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone – a balanced vasodilator with antiplatelet effects [4].
  • 2000s – Diversification into CNS and Oncology: The discovery that C-5 methoxy substitutions enhance PDE10A affinity (e.g., compound 216, IC₅₀ = 1.4 nM) shifted focus toward neurodegenerative and psychiatric disorders [3]. Concurrently, tetrahydro-pyrano[3,2-c]pyridazinones like 15f and 16c emerged as antiproliferative agents, showing 30-fold selectivity against SK-BR-3 breast cancer cells (IC₅₀ = 0.15–0.21 μM) while sparing normal MCF10A cells [2] [3].
  • 2010s–Present – Rational Design Era: X-ray crystallography and computational modeling enabled target-informed design. Benzo[h]cinnolinones were engineered to exploit hydrophobic pockets in PDE10A via benzimidazole-Tyr683 hydrogen bonding [3] [9]. Modern synthetic techniques (e.g., Achmatowicz oxidative cyclization) facilitated efficient production of chiral tetrahydropyrano-fused derivatives, enabling stereoselective target engagement [2] [9].

Table 2: Evolution of Key Tetrahydro-Pyrido-Pyridazinone Derivatives

Time PeriodStructural ClassTherapeutic AdvanceLimitations Overcome
1980s–1990s4,4a-Dihydro-5H-indeno[1,2-c]pyridazinonesPDE-III inhibition; Inotropic/vasodilatory activityLow metabolic stability
2000sPyrano[3,2-c]pyridazinonesAnticancer activity (SK-BR-3 IC₅₀ = 0.15 μM)Poor tumor selectivity
2010sBenzo[6,7]cyclohepta[1,2-c]pyridazinonesEnhanced PDE10A affinity (IC₅₀ = 0.76 nM)Low brain penetration
2020sSpirocyclic pyridazinone-imidazolesMulti-kinase inhibition (c-Met/PARP-1)Synthetic complexity

Synthetic methodologies evolved in parallel:

  • Early Routes: Relied on condensation of γ-ketoacids with hydrazines, producing dihydropyridazinones prone to oxidation [1] [6].
  • Modern Innovations: Achmatowicz cyclization enables efficient pyran ring formation, while transition-metal catalysis (e.g., Suzuki coupling) allows C-6 functionalization for oncology candidates [2] [9]. Regioselective N-alkylation remains critical for optimizing solubility and target engagement, exemplified by morpholine/pyrazole substitutions enhancing PDE10A binding [3] [9].

The scaffold’s journey exemplifies a shift from phenotypic screening to structure-based design, positioning tetrahydro-pyrido-pyridazinones as versatile tools for addressing unmet medical needs in CNS disorders, oncology, and inflammation [3] [5] [6].

Properties

CAS Number

1692264-27-9

Product Name

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Molecular Formula

C7H9N3O

Molecular Weight

151.169

InChI

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)

InChI Key

RXRCJNKOALAMIY-UHFFFAOYSA-N

SMILES

C1CC2=NNC(=O)C=C2NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.